molecular formula C15H20Cl2N4O B2869991 3-[3-(2-Ethylpyrazol-3-yl)phenyl]piperazin-2-one;dihydrochloride CAS No. 2241138-17-8

3-[3-(2-Ethylpyrazol-3-yl)phenyl]piperazin-2-one;dihydrochloride

Cat. No.: B2869991
CAS No.: 2241138-17-8
M. Wt: 343.25
InChI Key: BEGJZCYPJMQUIO-UHFFFAOYSA-N
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Description

This compound is a piperazin-2-one derivative featuring a 2-ethylpyrazole substituent on the phenyl ring, with dihydrochloride salt formation enhancing its solubility and stability. The ethylpyrazole moiety may contribute to receptor-binding specificity, while the dihydrochloride salt improves bioavailability, a common strategy in drug development .

Properties

IUPAC Name

3-[3-(2-ethylpyrazol-3-yl)phenyl]piperazin-2-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O.2ClH/c1-2-19-13(6-7-18-19)11-4-3-5-12(10-11)14-15(20)17-9-8-16-14;;/h3-7,10,14,16H,2,8-9H2,1H3,(H,17,20);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEGJZCYPJMQUIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C2=CC(=CC=C2)C3C(=O)NCCN3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2-Ethylpyrazol-3-yl)phenyl]piperazin-2-one typically involves multiple steps, starting with the preparation of the pyrazole and phenyl intermediates. . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[3-(2-Ethylpyrazol-3-yl)phenyl]piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[3-(2-Ethylpyrazol-3-yl)phenyl]piperazin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[3-(2-Ethylpyrazol-3-yl)phenyl]piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of the target compound with analogous piperazine- and heterocycle-containing derivatives.

Table 1: Structural and Pharmacological Comparison

Compound Name Molecular Formula Molecular Weight Key Structural Features Pharmacological Activity Solubility References
3-[3-(2-Ethylpyrazol-3-yl)phenyl]piperazin-2-one; Dihydrochloride C₁₅H₁₈Cl₂N₄O 365.24 g/mol Piperazin-2-one core, 2-ethylpyrazole-substituted phenyl Not explicitly reported (likely CNS or metabolic modulation) High water solubility (dihydrochloride salt)
2-{3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl}-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one Dihydrochloride (Trazodone Related Compound C) C₁₉H₂₂Cl₂N₅O 408.32 g/mol Triazolopyridinone core, chlorophenyl-piperazine linkage Antidepressant impurity; serotonin receptor modulation Soluble in polar solvents (salt form)
3-[2-[4-(3,4-Dimethylphenyl)piperazin-1-yl]ethyl]-2,3-dihydroisoindol-1-one; Dihydrochloride C₂₂H₂₇Cl₂N₃O 349.47 g/mol (free base) Dihydroisoindol-1-one core, dimethylphenyl-piperazine side chain Potential dopamine receptor affinity Moderate solubility (enhanced by dihydrochloride)
[3-(1H-Pyrazol-1-yl)phenyl]amine Dihydrochloride C₉H₁₀Cl₂N₄ 256.11 g/mol Pyrazole-substituted phenylamine Intermediate in synthesis of bioactive molecules Soluble in water and alcohol
EVO L-Tartrate Salt (1-isobutyl-N-(4-(((1-propyl-1H-imidazol-5-yl)methyl)sulfinyl)carbamoyl)ethylidene-3-(t-butoxymethyl) piperazin-2-one) Complex structure Not reported t-Butoxymethyl-piperazin-2-one, imidazole-sulfinyl group Anti-inflammatory or metabolic studies (preclinical) Solubility data not available

Structural Analysis

  • Core Heterocycles: The target compound’s piperazin-2-one core distinguishes it from triazolopyridinone () or dihydroisoindol-1-one () derivatives. Pyrazole vs. Triazole/Imidazole: The 2-ethylpyrazole group in the target compound may offer distinct hydrogen-bonding interactions compared to triazole () or imidazole () substituents.
  • Substituent Effects :

    • The ethyl group on pyrazole (target compound) likely increases lipophilicity compared to chlorophenyl () or dimethylphenyl () groups, impacting membrane permeability.
    • Salt Forms: Dihydrochloride salts are prevalent across analogs (e.g., –14), suggesting a shared strategy to optimize solubility and crystallinity .

Biological Activity

The compound 3-[3-(2-Ethylpyrazol-3-yl)phenyl]piperazin-2-one; dihydrochloride is a member of the piperazine class of compounds that has attracted attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a piperazine core with a phenyl group substituted by a 2-ethylpyrazole moiety. Its structural formula can be represented as follows:

C15H20Cl2N4O\text{C}_{15}\text{H}_{20}\text{Cl}_2\text{N}_4\text{O}

Physical Properties

  • Molecular Weight : 324.25 g/mol
  • Solubility : Soluble in water due to the presence of dihydrochloride salt.

Research indicates that pyrazole derivatives, including this compound, exhibit a variety of biological activities. The mechanisms are often related to their ability to interact with specific biological targets, such as enzymes and receptors.

  • Enzyme Inhibition : Compounds with pyrazole structures have been shown to inhibit certain enzymes involved in inflammatory pathways, particularly phosphodiesterases (PDEs) .
  • Receptor Modulation : The compound may act as an antagonist or agonist at various neurotransmitter receptors, influencing neurological pathways .

Pharmacological Activities

The biological activities of 3-[3-(2-Ethylpyrazol-3-yl)phenyl]piperazin-2-one; dihydrochloride can be summarized as follows:

Activity TypeDescriptionReferences
Anti-inflammatoryInhibits inflammatory mediators
AntidepressantPotential modulation of serotonin receptors
AntimicrobialExhibits activity against certain bacterial strains

Study 1: Anti-inflammatory Effects

A study published in PubMed evaluated various pyrazole derivatives for their anti-inflammatory properties. The results indicated that the compound significantly reduced pro-inflammatory cytokines in vitro, suggesting its potential therapeutic role in inflammatory diseases .

Study 2: Neuropharmacological Assessment

In another study focusing on neuropharmacological effects, researchers found that the compound exhibited antidepressant-like effects in animal models. Behavioral tests indicated increased locomotion and reduced immobility in forced swim tests, implying modulation of serotonergic systems .

Study 3: Antimicrobial Activity

The antimicrobial efficacy of the compound was assessed against both Gram-positive and Gram-negative bacteria. Results showed notable inhibition zones, indicating its potential as an antimicrobial agent .

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